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molecular formula C10H10ClIO2 B8484577 Methyl 3-(4-chloro-3-iodophenyl)propanoate

Methyl 3-(4-chloro-3-iodophenyl)propanoate

Cat. No. B8484577
M. Wt: 324.54 g/mol
InChI Key: FZUZTJJFFJTYSW-UHFFFAOYSA-N
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Patent
US09221834B2

Procedure details

Sodium metaperiodate (0.240 g, 1.121 mmol) was slowly added to a solution of iodine (0.846 g, 3.33 mmol) in sulfuric acid (21.1 ml). This was stirred at room temperature for 30 minutes. This dark brown iodinating solution was then slowly added to a solution of methyl 3-(4-chlorophenyl)propanoate (1.40 g, 7.05 mmol) in sulfuric acid (7.04 ml) (pre-cooled to 0° C.) taking care not to let the temperature rise above 30° C. This was stirred for 50 min. further, and then the reaction was quenched by pouring onto 100 mL of stirring ice water. This was extracted with ethyl acetate (2×100 mL) and the combined organic layers were washed with water (100 mL) and brine (100 mL). The organic layer was dried over sodium sulfate and purified via column chromatography on a Biotage 40M column eluting with hexanes (1 CV) followed by a gradient of 0-50% ethyl acetate in hexanes to provide the desired product as a clear colorless liquid. 1H NMR (CDCl3, 500 MHz) δ 7.70 (t, J=1.6 Hz, 1H), 7.34 (d, J=8.3 Hz, 1H), 7.13 (dd, J=8.2 Hz, 1.8 Hz, 1H), 3.67 (s, 3H), 2.88 (t, J=7.7 Hz, 2H), 2.60 (t, J=7.7 Hz, 2H).
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0.846 g
Type
reactant
Reaction Step One
Quantity
21.1 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
7.04 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I([O-])(=O)(=O)=O.[Na+].[I:7]I.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][CH2:17][C:18]([O:20][CH3:21])=[O:19])=[CH:12][CH:11]=1>S(=O)(=O)(O)O>[Cl:9][C:10]1[CH:11]=[CH:12][C:13]([CH2:16][CH2:17][C:18]([O:20][CH3:21])=[O:19])=[CH:14][C:15]=1[I:7] |f:0.1|

Inputs

Step One
Name
Quantity
0.24 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
0.846 g
Type
reactant
Smiles
II
Name
Quantity
21.1 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCC(=O)OC
Name
Quantity
7.04 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rise above 30° C
STIRRING
Type
STIRRING
Details
This was stirred for 50 min. further
Duration
50 min
CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring onto 100 mL of stirring ice water
EXTRACTION
Type
EXTRACTION
Details
This was extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with water (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
purified via column chromatography on a Biotage 40M column
WASH
Type
WASH
Details
eluting with hexanes (1 CV)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)CCC(=O)OC)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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